An In-depth Technical Guide to 4-Chloro-1-isobutyl-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-1-isobutyl-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore rational synthetic approaches, discuss robust analytical methodologies for its characterization, and examine its potential as a scaffold in modern drug discovery based on the established biological activities of related pyrazole compounds.
Core Molecular Profile
4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The specific substitutions on this core structure—a chloro group at the 4-position, an isobutyl group at the 1-position, and an amine group at the 3-position—impart distinct physicochemical properties that are crucial for its interaction with biological targets.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical quantification.
| Property | Value |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.65 g/mol |
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011), Hydrogen (1.008), Chlorine (35.453), and Nitrogen (14.007).
Structural Elucidation
The structural arrangement of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is depicted below. The isobutyl group at the N1 position introduces lipophilicity, which can be critical for cell membrane permeability. The amino group at C3 and the chloro atom at C4 are key functional groups that can participate in hydrogen bonding and other non-covalent interactions with protein targets, making them crucial for its pharmacological activity.
Figure 1: Chemical structure of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.
Synthetic Strategies: A Rational Approach
The synthesis of substituted pyrazoles like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine can be approached through several established methodologies in heterocyclic chemistry. The choice of a particular synthetic route is often guided by the availability of starting materials, desired yield, and scalability. A common and effective strategy involves the construction of the pyrazole core followed by functional group interconversions.
A plausible synthetic pathway is outlined below. This multi-step process leverages well-understood reactions, ensuring a high degree of control over the final product's structure.
Figure 2: A generalized synthetic workflow for 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how one might synthesize a substituted pyrazole, based on general principles of organic synthesis.[1][2]
Step 1: Synthesis of the Pyrazole Core
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To a solution of a suitable β-dicarbonyl compound in a polar solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Step 2: Chlorination of the Pyrazole Ring
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Dissolve the synthesized pyrazole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
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Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at 0 °C.
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Allow the reaction to stir at room temperature overnight.
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Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the chlorinated pyrazole.
Step 3: N-Alkylation with Isobutyl Bromide
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To a solution of the chlorinated pyrazole in an aprotic polar solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
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Add isobutyl bromide dropwise and heat the reaction mixture to 60-80 °C.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, by column chromatography.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in drug discovery to ensure the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.[3][4]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules. For a compound like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a reverse-phase HPLC method would be appropriate.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both identification and purity assessment, particularly for identifying any volatile impurities.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the isobutyl group protons, the aromatic proton on the pyrazole ring, and the amine protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can unequivocally confirm the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amine group and the C-Cl stretch.[5]
Therapeutic Potential and Future Directions
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] The specific substitution pattern of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine suggests its potential as an inhibitor of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][9]
Kinase Inhibition
Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[9] The 3-amino pyrazole moiety can act as a hinge-binding motif, a common interaction pattern for kinase inhibitors. The isobutyl group can occupy a hydrophobic pocket in the ATP-binding site, while the chloro group can be involved in further specific interactions, potentially enhancing potency and selectivity.
Sources
- 1. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination [orgchemres.org]
- 2. heteroletters.org [heteroletters.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
